molecular formula C12H13BrO3 B1399668 Methyl 4-bromo-3-(2-methylallyloxy)benzoate CAS No. 1147531-54-1

Methyl 4-bromo-3-(2-methylallyloxy)benzoate

Cat. No.: B1399668
CAS No.: 1147531-54-1
M. Wt: 285.13 g/mol
InChI Key: AQRLTIVDZZNPBO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(2-methylallyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 4-position and a 2-methylallyloxy group at the 3-position of the benzoate ring

Mechanism of Action

Target of Action

It is known that brominated benzoates, such as this compound, often target proteins or enzymes in the body, interacting with them to cause a change in their function .

Mode of Action

Methyl 4-bromo-3-(2-methylallyloxy)benzoate, like other brominated benzoates, likely interacts with its targets through a process known as free radical bromination . This process involves the removal of a hydrogen atom from the target molecule, which is then replaced by a bromine atom . The presence of the bromine atom can significantly alter the function of the target molecule .

Biochemical Pathways

Brominated benzoates are known to be involved in various biochemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways .

Pharmacokinetics

As a brominated benzoate, it is likely to be absorbed into the body and distributed to various tissues where it can interact with its targets . The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the specific metabolic pathways present in the body .

Result of Action

The introduction of a bromine atom into a target molecule can significantly alter its function, potentially leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target molecule .

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-3-(2-methylallyloxy)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The ester group in this compound is slightly twisted out of the plane of the central aromatic ring, which may influence its interactions with biomolecules . This compound is known to act as a catalyst in the rearrangement of benzylthiothiazoline derivatives, which are potential aldose reductase inhibitors . Additionally, it is used in the preparation of potential anti-HIV agents .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic pathways and gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ester group, which is slightly twisted out of the plane of the central aromatic ring, plays a role in its binding interactions with enzymes and proteins . This structural feature may influence the compound’s ability to inhibit or activate specific enzymes, leading to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic applications and any adverse effects on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound has threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects at high doses are also important considerations when evaluating the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in metabolic flux and metabolite levels is crucial for understanding its impact on cellular metabolism . The interactions with specific enzymes can lead to changes in the levels of metabolites, influencing overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, which influence its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(2-methylallyloxy)benzoate typically involves the following steps:

    Bromination: The starting material, methyl 3-hydroxybenzoate, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylallyl bromide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products:

  • Substituted benzoates with various functional groups depending on the nucleophile used.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Methyl 4-bromo-3-(2-methylallyloxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Comparison with Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the 2-methylallyloxy group.

    Methyl 4-bromo-3-hydroxybenzoate: Contains a hydroxyl group instead of the 2-methylallyloxy group.

Properties

IUPAC Name

methyl 4-bromo-3-(2-methylprop-2-enoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLTIVDZZNPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a heterogeneous mixture of methyl 4-bromo-3-hydroxybenzoate (1.5 g, 6.49 mmol) and potassium carbonate (1.795 g, 12.98 mmol) in anhydrous acetone (50 mL) was added 3-bromo-2-methylprop-1-ene (2.62 mL, 26.0 mmol) at rt. The mixture was stirred rt for 4 h. The insoluble material was removed by filtration. The filtrate was concentrated under vacuum. The residue was diluted with ethyl acetate (100 mL), washed sequentially with 1 N NaOH solution (30 mL), water (2×40 mL), and brine (30 mL). The organic solution was dried over anhydrous MgSO4 and concentrated under vacuum. The residue was applied to ISCO (80 g silica gel, 5-10% ethyl acetate/hexane) to provide the desired product, methyl 4-bromo-3-(2-methylallyloxy)benzoate (1.81 g, 6.35 mmol, 98% yield), as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.795 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 200 ml pear flask were added methyl 4-bromo-3-hydroxybenzoate (3.5 g, 15 mmol), potassium carbonate (4.2 g, 30 mmol) and tetrabutylammonium iodide (0.084 g, 0.23 mmol) in DMF (35 ml) to give a suspension. At 0° C. was added 3-bromo-2-methylprop-1-ene (1.7 ml, 17 mmol) to this mixture, which was then stirred at room temperature for ˜16 h. The reaction mixture was partitioned between brine and ether, and the aqueous layer was extracted one more time with ethyl acetate. Combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to give the crude product methyl 4-bromo-3-(2-methylallyloxy)benzoate (4.3 g, 99% yield) as a light yellow oil. 1H NMR(CHLOROFORM-d) δ: 7.61 (d, J=8.1 Hz, 7H), 7.53 (d, J=1.5 Hz, 7H), 7.50 (dd, J=8.1, 1.8 Hz, 7H), 5.20 (d, J=1.0 Hz, 7H), 5.02-5.07 (m, 7H), 4.56 (s, 2H), 3.92 (s, 3H), 1.87 (s, 3H); ESI-MS: m/z 242.3 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0.084 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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